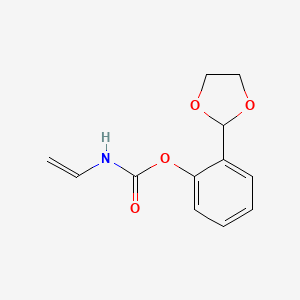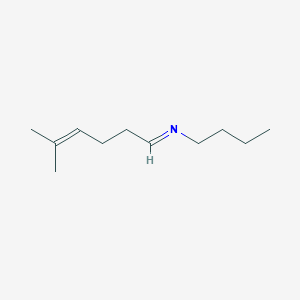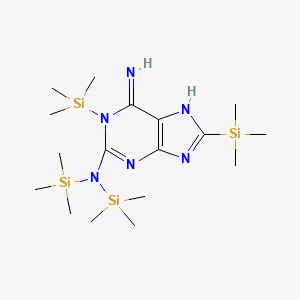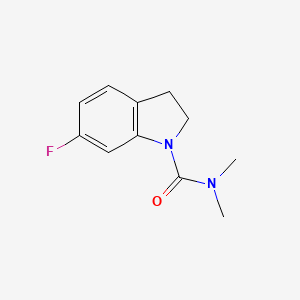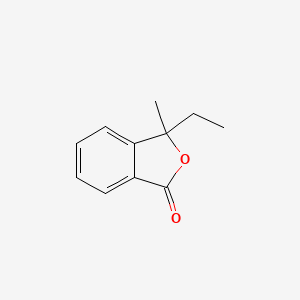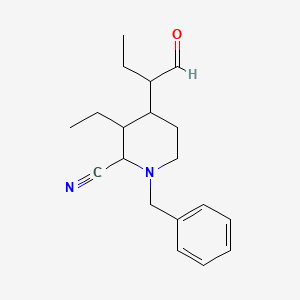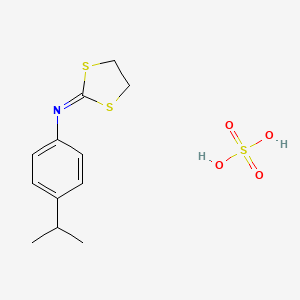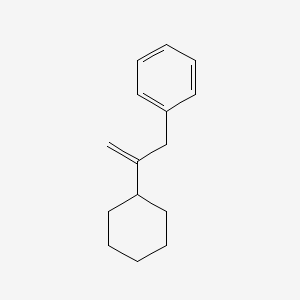
(2-Cyclohexylprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylprop-2-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylprop-2-en-1-yl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale operations. The choice of solvents, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) to yield cyclohexylpropylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂/Pd
Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexylpropylbenzene
Substitution: Nitro, sulfo, and bromo derivatives of this compound
Applications De Recherche Scientifique
(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the prop-2-en-1-yl group.
Propylbenzene: Contains a propyl group instead of a cyclohexylprop-2-en-1-yl group.
Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of a cyclohexylprop-2-en-1-yl group.
Uniqueness
(2-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl and a prop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
86409-75-8 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2 |
Clé InChI |
VJGHJGJBXBZPRF-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CC=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
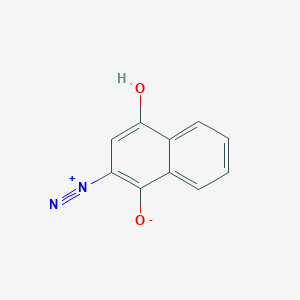
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
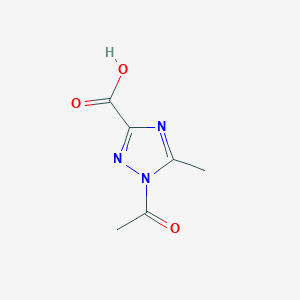
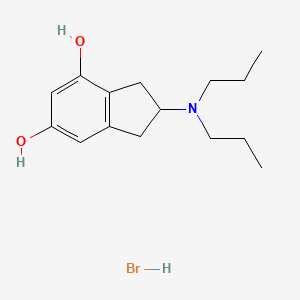
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
